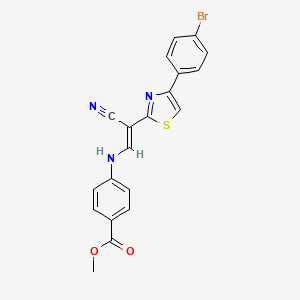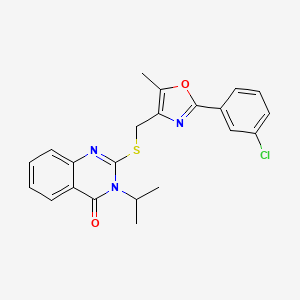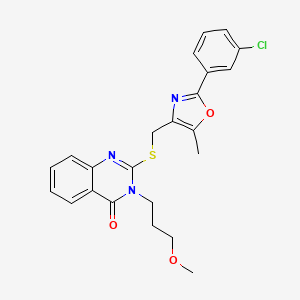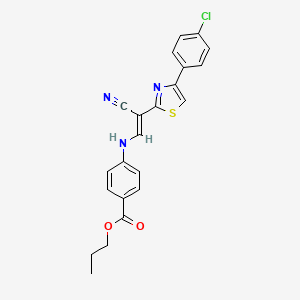
(2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
Vue d'ensemble
Description
The compound “(2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a polycyclic aromatic compound . It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Molecular Structure Analysis
The molecular structure of this compound is complex due to its polycyclic nature. It contains a benzene ring linked to a pyridine ring through a CC or CN bond .Chemical Reactions Analysis
The compound has been used in studies aiming to screen a series of analogues and study their structure-activity relationship . The results of these studies showed that certain modifications to the compound could alter its inhibitory effects on ENT1 and ENT2 .Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with various receptors in the body. This compound has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This compound has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. This compound has also been shown to increase the release of dopamine and serotonin in the brain, leading to increased mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone in lab experiments include its high purity and stability, as well as its well-established synthesis method. This compound can also be easily modified to obtain derivatives with different properties. However, the limitations of using this compound in lab experiments include its potential toxicity and potential for abuse.
Orientations Futures
There are several future directions for the study of (2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone. In neuroscience, this compound could be further studied for its potential use as an antidepressant and antipsychotic drug. In cancer research, this compound could be further investigated for its anticancer properties and potential use as a chemotherapeutic agent. Additionally, the synthesis of this compound could be optimized for higher yield and purity, and derivatives of this compound could be synthesized to obtain compounds with different properties.
Applications De Recherche Scientifique
(2-Fluorophenyl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been investigated for its effects on dopamine and serotonin receptors, which are involved in various neurological disorders such as depression and schizophrenia. This compound has also been studied for its potential use as an antidepressant and antipsychotic drug.
In cancer research, this compound has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use as a chemotherapeutic agent.
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-16-6-2-3-7-17(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-8-4-5-9-19(18)23/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLKYLORFLEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397967.png)
![N-(2,4-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397974.png)
![N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397980.png)
![N-benzyl-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398003.png)
![N-(3-chloro-2-methylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3398010.png)
![N-(4-fluorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398018.png)
![N-(2-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398023.png)
![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3398027.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398040.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3398042.png)



